molecular formula C44H86NO8P B1263167 (Rac)-SOPC CAS No. 56421-10-4

(Rac)-SOPC

Cat. No.: B1263167
CAS No.: 56421-10-4
M. Wt: 788.1 g/mol
InChI Key: ATHVAWFAEPLPPQ-VRDBWYNSSA-N
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Properties

IUPAC Name

[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H86NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h21,23,42H,6-20,22,24-41H2,1-5H3/b23-21-/t42-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHVAWFAEPLPPQ-VRDBWYNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H86NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401335911
Record name 1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401335911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

788.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name PC(18:0/18:1(9Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0008038
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

56421-10-4
Record name 1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401335911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PC(18:0/18:1(9Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0008038
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Starting Material

The synthesis usually begins with sn-glycero-3-phosphocholine (GPC), which already contains the glycerol backbone and phosphocholine headgroup with a free hydroxyl group at the sn-1 and sn-2 positions, allowing selective acylation.

Esterification at the sn-2 Position

  • Chemical Esterification : The sn-2 position is first esterified using oleic anhydride under catalysis by 4-dimethylaminopyridine (DMAP). This reaction is favored because 2-lysolipids are less prone to acyl migration compared to 1-lysolipids, allowing for high regioselectivity and yield (~72%) after purification by flash chromatography.

  • Reaction Conditions : The esterification is performed under standard chemical conditions, typically in an organic solvent, with control of temperature and reaction time to minimize side reactions.

  • Challenges : Acyl migration can still occur, producing regioisomers, but careful control of reaction parameters limits this effect.

Modification at the sn-1 Position

  • Enzymatic Hydrolysis and Esterification : The sn-1 position is modified using a regioselective lipase from Rhizomucor meihei, which is specific for the sn-1,3 positions and commercially available in immobilized form.

  • Hydrolysis : The enzyme selectively hydrolyzes the acyl chain at the sn-1 position to produce a 1-lysolipid intermediate.

  • Esterification : The 1-lysolipid is then esterified with stearic acid (or its deuterated analogue if isotopic labeling is desired) under controlled low water activity conditions to favor synthesis over hydrolysis.

  • Reaction Medium : The esterification is carried out in reagent-grade toluene with controlled water activity (~0.11) achieved by gas-phase equilibration using a saturated lithium chloride solution to maintain enzyme activity and minimize hydrolysis.

  • Advantages : This enzymatic step ensures high regioselectivity and prevents formation of undesired regioisomers.

Purification and Analysis

  • Purification : The product is purified by cold diethyl ether extraction to remove excess fatty acids, avoiding chromatographic methods that could induce acyl migration.

  • Analysis : Regiopurity and chemical purity are assessed by ^1H NMR spectroscopy, which can distinguish between 1- and 2-lysolipids by the chemical shift of the sn-2 CH signal, and by gas chromatography with flame ionization detection (GC-FID) after transesterification to fatty acid methyl esters.

Summary of Key Reaction Steps

Step Reaction Type Position Modified Reagents/Enzymes Conditions Yield/Notes
1 Chemical esterification sn-2 Oleic anhydride, DMAP catalyst Organic solvent, controlled temp ~72% yield, regioselective, minimized migration
2 Enzymatic hydrolysis sn-1 Rhizomucor meihei lipase (immobilized) Low water activity (~0.11), toluene solvent Fast, regioselective hydrolysis
3 Enzymatic esterification sn-1 Stearic acid (or deuterated analogue), same lipase Same as hydrolysis step Moderate yield, high regioselectivity
4 Purification - Cold diethyl ether extraction Avoids chromatography Removes excess fatty acids, limits acyl migration

Chemical Reactions Analysis

Oxidative Degradation of the Oleoyl Chain

SOPC undergoes ozone-induced oxidation at the C=C bond in its oleoyl chain, similar to structurally related lipids like POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine). Key findings from analogous studies include:

Reaction Parameter Details
ReactantGas-phase ozone (20 ± 10 ppb concentration)
Reaction SiteC=C bond in the sn-2 oleoyl chain
ProductsOxidized lipids with hydrophilic groups (e.g., carbonyls, hydroperoxides)
Analytical Methodsπ–A isotherms, SFG vibrational spectroscopy, AFM
Structural OutcomeOxidized lipids reorient hydrophilic groups toward the aqueous interface

This reaction destabilizes lipid monolayers, causing oxidized products to dissolve into aqueous solutions over time . The sn-2 unsaturation increases membrane fluidity, potentially accelerating oxidative processes compared to saturated analogs .

Impact of Acyl Chain Asymmetry on Reactivity

The sn-2 positioning of the unsaturated chain in SOPC influences its chemical environment and reactivity:

Property SOPC (18:0-18:1) OSPC (18:1-18:0)
Membrane OrderLower due to sn-2 unsaturation Higher with sn-1 unsaturation
Cholesterol InteractionEnhanced disorder via double bond-cholesterol methyl group interactions Reduced disorder
Oxidation SusceptibilityHigher (exposed C=C bond) Lower (steric protection)

The sn-2 unsaturated configuration increases membrane disorder, enhancing accessibility to reactive oxygen species like ozone . This contrasts with isomers like OSPC, where sn-1 unsaturation reduces oxidative vulnerability due to tighter packing .

Stability in Biological and Synthetic Systems

SOPC’s reactivity profile has implications for its use in model membranes:

  • Oxidative Instability : Unsaturated sn-2 chains degrade in ambient ozone, necessitating inert atmospheres for experimental work .

  • Hydrolytic Resistance : Stable ester bonds at sn-1 and sn-2 positions under physiological conditions, unlike lysophospholipids .

  • Cholesterol Synergy : Increased membrane disorder in SOPC-cholesterol mixtures accelerates oxidative chain reactions .

Key Research Findings

  • Selective Oxidation : Ozone targets the sn-2 oleoyl chain’s C=C bond, leaving saturated sn-1 chains intact .

  • Phase Behavior : Oxidized SOPC forms heterogeneous monolayers with condensed and expanded lipid domains .

  • Biological Relevance : Asymmetric acyl chains (saturated sn-1 + unsaturated sn-2) optimize membrane permeability and vesiculation while maintaining oxidative liability .

Scientific Research Applications

Drug Delivery Systems

Lipid Nanoparticles for Gene Delivery

SOPC has been extensively utilized in the formulation of lipid nanoparticles (LNPs) for the delivery of genetic material such as plasmid DNA. These nanoparticles enhance the stability and efficacy of nucleic acid therapies by facilitating cellular uptake and endosomal escape. A study demonstrated that LNPs composed of SOPC effectively delivered plasmid DNA in vitro, showcasing their potential for therapeutic applications in gene therapy .

Liposomes and Micelles

SOPC is a critical component in the development of liposomes and micelles, which are employed as drug delivery vehicles. These structures can encapsulate hydrophilic and hydrophobic drugs, improving their bioavailability and targeting capabilities. Research indicates that SOPC-containing liposomes can enhance the solubility and stability of therapeutic agents, making them valuable in transdermal drug delivery systems .

Biophysical Studies

Membrane Dynamics and Properties

SOPC is frequently used in biophysical studies to investigate membrane dynamics due to its unique structural properties. Research has shown that membranes composed of SOPC exhibit distinct fluidity characteristics compared to other phospholipids. For instance, studies utilizing atomistic simulations revealed that unsaturated acyl chains in SOPC lead to more disordered membrane structures, which can affect protein interactions and membrane functionality .

Phase Separation Studies

The phase behavior of SOPC in mixed lipid systems has been explored to understand lipid rafts and membrane organization. A study demonstrated that SOPC mixed with cholesterol and sphingomyelin forms liquid-ordered domains, providing insights into the biophysical mechanisms underlying cell signaling platforms . This research is crucial for understanding how lipid composition influences cellular processes.

Cellular Signaling Mechanisms

Inhibition of Histone Deacetylase Activity

SOPC has been shown to inhibit histone deacetylase 3 activity, which is significant in cancer research. In chronic myelogenous leukemia (CML) K562 cells, SOPC induced apoptosis through the modulation of histone acetylation and signal transducer and activator of transcription 3 phosphorylation pathways. This anticancer activity highlights the potential of SOPC as a therapeutic agent in cancer treatment .

Oxidative Stress Prevention

SOPC also plays a role in protecting cellular membranes from oxidative damage. A study indicated that SOPC could inhibit oxidative modifications in proteins and lipids, suggesting its application in formulations aimed at reducing oxidative stress-related cellular damage . This property is particularly relevant for developing protective strategies against neurodegenerative diseases.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Studies
Drug DeliveryFormulation of lipid nanoparticles for gene deliveryEffective plasmid DNA delivery in vitro
Liposomes/MicellesEnhancing solubility/stability of drugsImproved bioavailability
Membrane DynamicsInvestigating fluidity and structural propertiesDisordered membranes with unsaturated chains
Phase Separation StudiesUnderstanding lipid raft formationLiquid-ordered domains with cholesterol
Cellular SignalingInhibition of histone deacetylase activityInduced apoptosis in CML cells
Oxidative Stress PreventionProtecting membranes from oxidative modificationsInhibition of oxidative damage

Case Studies

  • Gene Therapy with Lipid Nanoparticles
    • A study utilized SOPC-based LNPs to deliver plasmid DNA encoding therapeutic genes into human cells. The results showed significant gene expression levels compared to traditional delivery methods, indicating enhanced efficacy.
  • Cancer Treatment Mechanism
    • Research on SOPC's effects on CML K562 cells revealed that treatment with SOPC led to increased apoptosis rates due to its action on histone deacetylase activity, suggesting potential therapeutic pathways for cancer interventions.
  • Membrane Interaction Studies
    • Experiments using Langmuir-Blodgett films demonstrated how SOPC interacts with cholesterol and sphingomyelin, providing insights into membrane domain registration and its implications for cell signaling.

Mechanism of Action

The mechanism of action of 2-Oleoyl-1-stearoyl-sn-glycero-3-phosphocholine involves its integration into lipid bilayers, where it influences membrane properties such as fluidity and phase behavior. The stearic acid chain, being saturated, and the oleic acid chain, being monounsaturated, introduce variations in the packing density and thickness of the membrane . This affects the distribution and function of membrane proteins and signaling pathways, playing a crucial role in cellular processes .

Biological Activity

1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (SOPC) is a phospholipid extensively studied for its biological properties and applications in membrane biology. This article delves into the compound's biological activity, highlighting its interactions with biological membranes, its role in various metabolic pathways, and its potential therapeutic applications.

  • Molecular Formula : C26H49NO7P
  • Molecular Weight : 523.68 g/mol
  • CAS Number : 19420-57-6

SOPC is characterized by a saturated stearoyl chain at the sn-1 position and an unsaturated oleoyl chain at the sn-2 position, which influences its physical and biological properties.

Membrane Interactions

SOPC is a crucial component of biological membranes, influencing membrane fluidity and stability. Studies have shown that the presence of SOPC in lipid bilayers significantly affects their thermotropic behavior. For instance, differential scanning calorimetry (DSC) experiments indicated that the addition of marine sterols to SOPC bilayers alters the apparent transition temperature (Tm), suggesting that SOPC can modulate membrane properties under varying conditions .

Table 1: Effects of SOPC on Membrane Properties

ParameterEffect of SOPC
Transition Temperature (Tm)Decreased with sterol addition
Membrane FluidityIncreased with unsaturation
Interaction with CholesterolEnhanced disordering in bilayers

Biological Functions

SOPC has been identified as a metabolite in various organisms, including mammals, where it plays a role in cell signaling and membrane dynamics. Its presence has been linked to key metabolic processes, such as lipid metabolism and cellular signaling pathways .

Case Study: Role in Metabolic Syndrome

A study investigating the plasma metabolomic biomarkers related to mixed nut consumption found that SOPC levels inversely correlated with the severity of metabolic syndrome. This suggests that SOPC may have protective effects against metabolic disorders, possibly through its influence on lipid metabolism and inflammation .

Antimicrobial Activity

Research has explored the potential antimicrobial properties of SOPC when combined with antimicrobial peptides (AMPs). The incorporation of SOPC into liposomal formulations has been shown to enhance the efficacy of AMPs against antibiotic-resistant strains by disrupting bacterial membranes more effectively than conventional treatments. This mechanism involves the formation of pores or thinning of bacterial membranes upon interaction with AMPs .

Q & A

Q. How is SOPC synthesized and characterized for use in model membrane systems?

SOPC is synthesized via acylation reactions. A common method involves reacting silver benzyl 1-stearoyl-2-oleoyl-sn-glycero-phosphate with 2-bromoethyltrimethylammonium picrate to introduce the phosphocholine headgroup . Purity (≥98%) is confirmed using thin-layer chromatography (TLC) or gas chromatography (GC), with batch-specific certificates of analysis provided by suppliers . Structural validation employs nuclear magnetic resonance (NMR) and mass spectrometry (MS) to verify acyl chain positions and stereochemistry .

Q. What storage conditions are critical for maintaining SOPC stability?

SOPC should be stored at -20°C in tightly sealed containers under inert gas (e.g., argon) to prevent oxidation of unsaturated oleoyl chains. Long-term stability (≥4 years) is achievable when protected from light and moisture .

Q. How is SOPC incorporated into lipid vesicles, and what parameters influence vesicle integrity?

SOPC is dissolved in chloroform, dried under nitrogen to form a thin film, and hydrated with aqueous buffers (e.g., PBS) above its phase transition temperature (Tm = 61°C ). Extrusion through polycarbonate membranes (100–200 nm pores) produces unilamellar vesicles. Hydration time, temperature, and buffer ionic strength are optimized to prevent phase separation and ensure homogeneous bilayer formation .

Advanced Research Questions

Q. How does SOPC’s phase transition temperature (Tm) impact experimental design in membrane studies?

SOPC’s Tm of 61°C (Table 1) dictates that experiments involving lipid fluidity (e.g., fluorescence anisotropy, permeability assays) must be conducted above this temperature to ensure a liquid-crystalline phase. Below Tm, SOPC adopts a gel phase, which alters protein-lipid interactions and complicates data interpretation . For example, studies on membrane protein activity require pre-incubation at temperatures >61°C to achieve functional reconstitution .

Table 1: Phase Transition Temperatures of Common Phosphatidylcholines

LipidTm (°C)
SOPC (18:0/18:1)61
DOPC (18:1/18:1)41
DPPC (16:0/16:0)55

Q. What role does SOPC play in lipidomics and metabolomics studies?

SOPC serves as a biomarker in diurnal rhythm studies, where unbiased metabolite profiling identifies its serum levels as regulated by hepatic lipogenesis cycles. Liquid chromatography-mass spectrometry (LC-MS) with internal standards (e.g., deuterated analogs) quantifies SOPC in biological samples, enabling insights into circadian lipid metabolism . Its high abundance in eukaryotic membranes also makes it a reference for normalizing lipidomic datasets .

Q. How can conflicting data on SOPC’s oxidative stability be resolved in oxidation models?

SOPC is prone to oxidation at the oleoyl (18:1) chain, which generates volatile aldehydes and ketones. Contradictions in oxidation rates arise from variations in experimental conditions (e.g., oxygen tension, transition metal contamination). Standardized protocols using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS minimize artifacts by controlling temperature and antioxidant presence (e.g., butylated hydroxytoluene) .

Q. What analytical challenges arise when quantifying SOPC in complex biological matrices?

Matrix effects (e.g., phospholipid-protein binding) reduce SOPC recovery in plasma or tissue samples. Solid-phase extraction (SPE) with C18 columns improves specificity, while high-resolution MS/MS (e.g., Q-TOF) distinguishes SOPC from isobaric lipids like 1-palmitoyl-2-oleoyl-PC . Internal standards (e.g., ¹³C-labeled SOPC) correct for ion suppression .

Methodological Best Practices

Q. What safety protocols are essential for handling SOPC in laboratory settings?

SOPC is non-hazardous under OSHA guidelines but requires standard lipid-handling precautions:

  • Use nitrile gloves and safety goggles to avoid skin/eye contact.
  • Conduct experiments in fume hoods to prevent inhalation of organic solvents (e.g., chloroform).
  • Dispose of waste via approved chemical waste streams .

Q. How is SOPC utilized in studying membrane-protein interactions?

SOPC’s asymmetric acyl chains mimic native membrane asymmetry. For example, nanodisc systems incorporating SOPC stabilize transmembrane proteins (e.g., G-protein-coupled receptors) for structural studies via cryo-EM. The lipid’s low Tm ensures fluidity at physiological temperatures, maintaining protein activity during assays .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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